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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzonitrile

Cat. No.: B1350759 Get Quote

An In-depth Technical Guide to 2-Methoxy-5-
methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral

properties of 2-Methoxy-5-methylbenzonitrile. It includes detailed experimental protocols for

its synthesis and outlines its key reactive characteristics, making it a valuable resource for

professionals in chemical research and pharmaceutical development.

Core Physical and Chemical Properties
2-Methoxy-5-methylbenzonitrile is a substituted aromatic compound featuring a nitrile, a

methoxy, and a methyl group. These functional groups dictate its physical properties and

chemical reactivity.

Table 1: Physical and Chemical Properties of 2-Methoxy-5-methylbenzonitrile
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Property Value Reference

CAS Number 53078-70-9 [1]

Molecular Formula C₉H₉NO [1][2]

Molecular Weight 147.18 g/mol [2]

Boiling Point 148-150 °C at 18 Torr [2]

Density 1.07 g/cm³ [2]

Appearance
Not explicitly stated in

searched literature.

Melting Point
Not available in the searched

literature.

Solubility

Not explicitly stated in

searched literature. Likely

soluble in common organic

solvents like DMSO, DMF, and

alcohols.

[3]

Spectral Data
The structural features of 2-Methoxy-5-methylbenzonitrile give rise to characteristic signals in

various spectroscopic analyses.

Table 2: Predicted and Observed Spectral Data for 2-Methoxy-5-methylbenzonitrile
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Spectroscopy Characteristic Peaks

¹H NMR

- Aromatic Protons (Ar-H): Signals expected in

the aromatic region (approx. δ 6.8-7.5 ppm). -

Methoxy Protons (-OCH₃): A sharp singlet

integrating to 3 hydrogens, typically around δ

3.8-4.0 ppm. - Methyl Protons (-CH₃): A singlet

integrating to 3 hydrogens, typically around δ

2.2-2.5 ppm.

¹³C NMR

- Nitrile Carbon (-C≡N): Signal expected around

δ 115-120 ppm. - Aromatic Carbons (Ar-C):

Multiple signals in the range of δ 110-160 ppm. -

Methoxy Carbon (-OCH₃): Signal around δ 55-

60 ppm. - Methyl Carbon (-CH₃): Signal around

δ 20-25 ppm.

Infrared (IR)

- C≡N Stretch: A sharp, medium-intensity band

around 2220-2240 cm⁻¹. - C-O Stretch (Aryl

Ether): Strong band in the region of 1200-1300

cm⁻¹. - C-H Stretch (Aromatic): Bands typically

appear above 3000 cm⁻¹. - C-H Stretch

(Aliphatic): Bands typically appear just below

3000 cm⁻¹. - C=C Stretch (Aromatic):

Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

- Molecular Ion (M⁺): A peak at m/z = 147. - Key

Fragments: Fragmentation may involve the loss

of a methyl radical (-CH₃) from the methoxy

group (M-15), or other characteristic cleavages

of the aromatic system.

Experimental Protocols: Synthesis
A plausible and efficient method for the synthesis of 2-Methoxy-5-methylbenzonitrile is the

Williamson ether synthesis, starting from 2-hydroxy-5-methylbenzonitrile. This method involves

the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack

a methylating agent.
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Protocol: Williamson Ether Synthesis of 2-Methoxy-5-methylbenzonitrile

Materials:

2-hydroxy-5-methylbenzonitrile (1 equivalent)

Anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents)

Methyl iodide (CH₃I, 1.2 equivalents) or Dimethyl sulfate ((CH₃)₂SO₄)

Anhydrous acetone or Dimethylformamide (DMF) as solvent

Deionized water

Ethyl acetate

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 2-hydroxy-5-methylbenzonitrile (1 eq) and anhydrous acetone or DMF.

Base Addition: Add finely ground anhydrous potassium carbonate (1.5 eq) to the solution.

Alkylation: Stir the suspension vigorously and add methyl iodide (1.2 eq) dropwise at room

temperature.

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature

of 60-70°C may be used) and maintain for 4-6 hours.[3] Monitor the reaction progress

using Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the

potassium carbonate and wash the solid with a small amount of acetone. Concentrate the

filtrate under reduced pressure to remove the solvent.
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Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash

the organic layer with deionized water (2x) and then with brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: Purify the crude 2-Methoxy-5-methylbenzonitrile by column

chromatography on silica gel or by vacuum distillation.

Chemical Reactivity and Pathways
The chemical behavior of 2-Methoxy-5-methylbenzonitrile is governed by its three functional

groups: the nitrile, the methoxy group, and the methyl group attached to the aromatic ring.

Nitrile Group (-C≡N):

Hydrolysis: The nitrile can be hydrolyzed under strong acidic or basic conditions to form a

carboxylic acid (2-methoxy-5-methylbenzoic acid) via an intermediate amide.

Reduction: It can be reduced to a primary amine ((2-methoxy-5-

methylphenyl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄)

or through catalytic hydrogenation.

Aromatic Ring:

Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong electron-donating

group and an ortho-, para-director, while the nitrile group is a deactivating meta-director.

The methyl group is a weak activating ortho-, para-director. The outcome of EAS reactions

(e.g., nitration, halogenation) will depend on the interplay of these directing effects and the

reaction conditions.

Methyl Group (-CH₃):

Oxidation: The benzylic protons of the methyl group can be oxidized under strong

conditions to form a carboxylic acid.

Halogenation: Radical halogenation at the benzylic position is also possible under

appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator).
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Visualizations
The following diagrams illustrate the synthetic workflow and the chemical reactivity of 2-
Methoxy-5-methylbenzonitrile.

Starting Material

Reagents & Conditions

Product

2-hydroxy-5-methylbenzonitrile

K₂CO₃, Acetone/DMF

1.

CH₃I

2.

Reflux

3.

2-Methoxy-5-methylbenzonitrile

Yields
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Click to download full resolution via product page

Caption: Workflow for Williamson Ether Synthesis.
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Caption: Key Reactive Sites and Transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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